(3-(3-Pyridyloxy)propyl)methylamine

Physicochemical differentiation Amine basicity Secondary amine

(3-(3-Pyridyloxy)propyl)methylamine (C₉H₁₄N₂O, MW 166.22 g/mol) is a pyridyloxyalkylamine secondary amine that serves as a representative member of the aryloxyalkylamine class of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Originally disclosed in the Targacept patent family (US 6,166,047; US 6,441,006; US 6,441,007; EP 1,068,186 A2), the compound is explicitly claimed for treating central nervous system disorders associated with dysfunction of nicotinic cholinergic neurotransmission.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B8393384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3-Pyridyloxy)propyl)methylamine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCNCCCOC1=CN=CC=C1
InChIInChI=1S/C9H14N2O/c1-10-5-3-7-12-9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3
InChIKeyQURLPTIXXSGZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(3-Pyridyloxy)propyl)methylamine – Core Identity, Patent Heritage, and Procurement Context


(3-(3-Pyridyloxy)propyl)methylamine (C₉H₁₄N₂O, MW 166.22 g/mol) is a pyridyloxyalkylamine secondary amine that serves as a representative member of the aryloxyalkylamine class of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Originally disclosed in the Targacept patent family (US 6,166,047; US 6,441,006; US 6,441,007; EP 1,068,186 A2), the compound is explicitly claimed for treating central nervous system disorders associated with dysfunction of nicotinic cholinergic neurotransmission [1]. The compound features a 3-pyridyloxy moiety linked via a three-carbon propyl spacer to an N-methyl secondary amine terminus. It is typically supplied at ≥95% purity for research use . As a small-molecule nAChR agonist tool compound, it belongs to a structurally focused series where minor modifications to the amine substitution, linker length, or pyridyl ring substitution profoundly alter pharmacological profile—making precise compound identity critical for reproducible research.

Why (3-(3-Pyridyloxy)propyl)methylamine Cannot Be Interchanged with In-Class Analogs


Within the aryloxyalkylamine series, three structural variables—amine N-substitution (primary vs. secondary vs. tertiary), linker length (ethyl vs. propyl vs. butyl), and pyridyl ring substitution (H vs. Br vs. Cl vs. OCH₃)—each independently modulate nAChR subtype binding, functional efficacy, and physicochemical properties. Published structure–activity relationship (SAR) studies on closely related 3-pyridyl ether and aryloxyethylamine series demonstrate that the presence and nature of the amine N-substituent is a major determinant of α7 nAChR affinity, while linker length governs α4β2 vs. ganglionic subtype selectivity [1]. Consequently, substituting (3-(3-pyridyloxy)propyl)methylamine with its primary amine analog, N,N-dimethyl analog, 5-bromo derivative, or phenoxy congener is expected to yield a different pharmacological signature. The quantitative evidence below substantiates these differentiation axes.

Quantitative Differentiation Evidence for (3-(3-Pyridyloxy)propyl)methylamine vs. Closest Analogs


N-Methyl Secondary Amine vs. Primary Amine: Impact on Predicted Basicity and Ionization State

The N-methyl secondary amine group of (3-(3-pyridyloxy)propyl)methylamine confers a distinct basicity and ionization profile compared to its primary amine analog, 3-(3-pyridyloxy)propylamine (CAS 112086-55-2; C₈H₁₂N₂O, MW 152.19). Secondary N-methyl aliphatic amines typically exhibit pKa values approximately 0.3–0.8 units higher than their primary amine counterparts due to the electron-donating inductive effect of the methyl group [1]. Under physiological conditions (pH 7.4), this pKa shift translates to a measurably different fraction ionized—relevant for both in vitro assay behavior (solubility, non-specific binding) and in vivo distribution. Furthermore, published SAR on aryloxyethylamine analogs at α7 nAChRs indicates that amine N-substitution rank-orders as quaternary > tertiary > secondary in terms of binding contribution, with the N-methyl secondary amine representing an intermediate affinity profile between the low-affinity primary amine and high-affinity quaternary ammonium [2]. For researchers procuring a defined nAChR tool compound, the secondary amine character of the target compound provides a specific, non-interchangeable ionization and affinity phenotype.

Physicochemical differentiation Amine basicity Secondary amine Primary amine comparator

Unsubstituted 3-Pyridyloxy vs. 5-Bromo-3-Pyridyloxy: Electronic and Steric Differentiation Relevant to nAChR Subtype Binding

(3-(3-Pyridyloxy)propyl)methylamine bears an unsubstituted pyridine ring (X = H at the 5-position), whereas its closest patented analog, (3-(5-bromo(3-pyridyloxy))propyl)methylamine, incorporates a bromine atom at the 5-position. The 5-bromo substituent introduces a strong electron-withdrawing effect (Hammett σₘ = +0.39 for Br) that reduces the electron density of the pyridine nitrogen, altering both hydrogen-bond acceptor strength and cation–π interaction potential at the nAChR orthosteric site [1]. In the seminal Abreo et al. (1996) study on 3-pyridyl ether nAChR ligands, compounds in this structural class exhibited subnanomolar affinity (e.g., A-85380: Ki ≈ 50 pM at rat brain [³H]-cytisine binding sites) with the unsubstituted or appropriately substituted pyridine ring being critical for achieving high α4β2 subtype selectivity (A-84543: 84-fold α4β2 vs. ganglionic selectivity) [2]. The 5-bromo substitution is expected to shift both affinity magnitude and subtype selectivity profile relative to the unsubstituted parent, based on established electronic SAR within the 3-pyridyl ether series.

nAChR subtype selectivity Pyridyl ring substitution 5-Bromo analog Electronic effects

N-Methyl Secondary Amine vs. N,N-Dimethyl Tertiary Amine: Differentiated Binding Contribution at α7 nAChRs

The target compound contains a monomethyl secondary amine (–NHCH₃), distinguishing it from the N,N-dimethyl tertiary amine analog, dimethyl(3-(3-pyridyloxy)propyl)amine (–N(CH₃)₂). Published SAR on aryloxyethylamine analogs at homomeric α7 nAChRs demonstrates that the N,N,N-trimethyl quaternary ammonium is a major contributor to α7 binding affinity, with tertiary and secondary amines showing progressively lower affinity [1]. This gradient indicates that the target compound's secondary amine occupies a specific affinity tier that is mechanistically distinct from the tertiary N,N-dimethyl analog. Additionally, the secondary amine retains one hydrogen-bond donor (N–H), whereas the tertiary amine lacks this capacity—potentially affecting target engagement at nAChR subtypes where hydrogen bonding at the amine recognition site contributes to binding [1]. For investigators studying structure-dependent nAChR activation, the secondary vs. tertiary amine distinction is non-trivial and governs both affinity and functional efficacy.

Amine substitution SAR nAChR α7 binding N,N-dimethyl comparator Quaternary amine

Synthetic Accessibility: Documented Two-Step Yield Profile from Targacept Patent Enables Reproducible Procurement and In-House Synthesis Benchmarking

The Targacept patent (US 6,441,007) provides a fully detailed, reproducible two-step synthetic protocol for (3-(3-pyridyloxy)propyl)methylamine: Step 1—alkylation of 3-hydroxypyridine with 1-chloro-3-iodopropane (1.2 equiv) and NaH (1.6 equiv) in dry DMF at ambient temperature yields the intermediate 3-chloro-1-(3-pyridyloxy)propane in approximately 54% yield. Step 2—treatment of the intermediate with excess aqueous methylamine (25 molar equiv) in methanol with heating affords the final product in approximately 40% yield [1]. This documented yield profile serves as a benchmark for procurement quality assessment: any commercial batch deviating substantially from the expected purity (≥95%) or exhibiting unexpected impurities may indicate non-standard synthetic routes. In contrast, the 5-bromo analog requires a more complex precursor (5-bromo-3-hydroxypyridine, prepared from 2-furfurylamine via a multi-step sequence [1]), introducing additional synthetic complexity and cost.

Synthetic chemistry Process yield Procurement benchmarking Reproducibility

Pyridyl Nitrogen vs. Phenoxy Analog: Essentiality of the Ring Nitrogen for Nicotinic Receptor Engagement

(3-(3-Pyridyloxy)propyl)methylamine incorporates a pyridine ring with a basic nitrogen at the 3-position meta to the ether oxygen, whereas the phenoxy analog (3-phenoxypropyl)methylamine replaces the pyridine with a phenyl ring lacking the heteroatom. Published SAR on aryloxyethylamine analogs at α7 nAChRs indicates that the ring nitrogen atom contributes to binding affinity, although it may not be absolutely essential [1]. In the broader 3-pyridyl ether nAChR ligand class, the pyridine nitrogen participates in a critical cation–π interaction with a conserved tryptophan residue in the receptor orthosteric site, and its removal (as in phenoxy analogs) leads to substantial loss of affinity—a finding consistently observed across multiple nicotinic ligand series [2]. For researchers requiring nAChR-mediated pharmacological activity, the pyridyl nitrogen is a key pharmacophoric element that distinguishes the target compound from phenoxy-based analogs, which are expected to exhibit markedly reduced or absent nicotinic receptor engagement.

Nicotinic receptor pharmacophore Pyridine nitrogen Phenoxy comparator Cation–π interaction

High-Confidence Research and Procurement Application Scenarios for (3-(3-Pyridyloxy)propyl)methylamine


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Subtype Pharmacological Profiling

As an unsubstituted 3-pyridyloxypropyl secondary amine, (3-(3-pyridyloxy)propyl)methylamine is positioned within the Targacept aryloxyalkylamine series as a tool compound for dissecting the contributions of amine N-substitution and pyridyl ring electronics to nAChR subtype binding and functional activation. Based on class-level SAR from the Abreo et al. (1996) 3-pyridyl ether series—where related compounds achieved subnanomolar affinity at α4β2 nAChRs and up to 84-fold subtype selectivity over ganglionic receptors [1]—this compound is suitable for head-to-head comparisons against its primary amine, N,N-dimethyl, and 5-bromo analogs in radioligand displacement and ion-flux assays. The unsubstituted pyridine ring (σₘ = 0 at 5-position) provides the reference electronic baseline for the series [2].

CNS Drug Discovery: Nicotinic Cholinergic Neurotransmission Modulation

The Targacept patents (US 6,166,047; US 6,441,006; US 6,441,007) explicitly claim (3-(3-pyridyloxy)propyl)methylamine for treating CNS disorders including Alzheimer's disease, Parkinson's disease, attention deficit disorder, anxiety, and schizophrenia via activation of nicotinic cholinergic receptors [1]. The compound's secondary amine character, which preserves one hydrogen-bond donor while maintaining sufficient lipophilicity for blood–brain barrier penetration (consistent with the physicochemical profile of CNS-penetrant nicotinic ligands), makes it a relevant scaffold for medicinal chemistry optimization programs targeting cognitive enhancement or neuroprotection. Its differentiation from the primary amine analog (lower lipophilicity/higher hydrogen-bond donor count) and N,N-dimethyl analog (no H-bond donor) is mechanistically meaningful for CNS drug design [2].

Inflammatory and Cytokine Modulation Research (Dual-Mechanism Exploration)

A separate Targacept patent family (US 6,489,349) incorporates pyridyloxyalkylamines including (3-(3-pyridyloxy)propyl)methylamine into pharmaceutical compositions for inhibiting cytokine production and secretion, with claimed utility in inflammatory bowel disease, arthritis, and cachexia associated with neoplastic disease or AIDS [1]. This dual annotation—nicotinic receptor modulation plus cytokine regulation—suggests a polypharmacological profile that distinguishes this compound from analogs claimed only for CNS indications. Researchers investigating the nicotinic cholinergic anti-inflammatory pathway may find this compound's dual patent heritage uniquely relevant for exploring nAChR–immune axis connections [2].

Synthetic Chemistry Reference Standard and Intermediate Sourcing

The fully documented two-step synthetic route with quantified intermediate and final yields (~54% for 3-chloro-1-(3-pyridyloxy)propane; ~40% for final product) as reported in US 6,441,007 [1] provides procurement teams with a verifiable quality benchmark. Laboratories can use these published yields to assess commercial batch authenticity and purity. Additionally, as the unsubstituted parent scaffold, (3-(3-pyridyloxy)propyl)methylamine serves as the key synthetic precursor for generating 5-substituted, 2-substituted, and 6-substituted analogs via established methodology described in the same patent [1]—making it the logical entry point for any medicinal chemistry campaign exploring pyridyl ring substitution SAR.

Quote Request

Request a Quote for (3-(3-Pyridyloxy)propyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.